molecular formula C14H11ClN4O3 B6510495 methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 852450-07-8

methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

Cat. No.: B6510495
CAS No.: 852450-07-8
M. Wt: 318.71 g/mol
InChI Key: UKJCIGZQIUFQJK-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a useful research compound. Its molecular formula is C14H11ClN4O3 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0519679 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

The structure of this compound features a pyrazolo[3,4-d]pyrimidine core that is known for its ability to inhibit various kinases involved in cancer progression. The presence of the 4-chlorophenyl group enhances its interaction with target enzymes due to increased lipophilicity and potential for π-π stacking interactions.

Research indicates that compounds within this class can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. The docking studies demonstrate that these compounds interact with critical residues in the EGFR-TK domain through both covalent and non-covalent bonds, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-72.89EGFR inhibition
NCI-H460Not specifiedInduction of apoptosis
HepG2Not specifiedCell cycle arrest at G0/G1 phase

The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure's hydrophobic characteristics are believed to enhance membrane permeability and bacterial cell wall disruption.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibition in Breast Cancer : A study focused on the compound's ability to inhibit EGFR in MCF-7 cells showed that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazolo structure could enhance antibacterial potency significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Substituents on the Pyrazole Ring : Variations in substituents can alter lipophilicity and steric hindrance affecting binding affinity to target proteins.
  • Chlorine Substitution : The presence of chlorine on the phenyl group has been shown to enhance potency by improving binding interactions with target sites .

Properties

IUPAC Name

methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJCIGZQIUFQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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